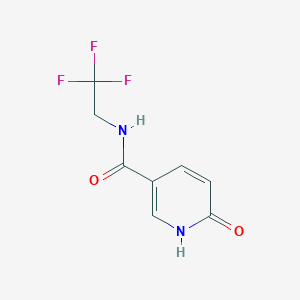

![molecular formula C13H17N3 B6574501 2,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline CAS No. 1152858-40-6](/img/structure/B6574501.png)

2,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline” is a complex organic molecule that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of pyrazole-based ligands, such as the one , often involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis

The molecular structure of pyrazole-based compounds is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . These compounds provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .Chemical Reactions Analysis

Pyrazole-based compounds are known to exhibit a variety of chemical reactions. For instance, they can undergo N-azolylsulfonation reactions . They also have the ability to form complexes with metal ions, which can be used as a precursor for the development of metalloenzyme .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole-based compounds can vary widely. Pyrazole itself is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Medicinal Chemistry and Drug Development

Imidazole-containing compounds, like our target molecule, play a crucial role in drug discovery. Researchers have explored their potential as therapeutic agents due to their diverse biological activities. Specifically, the derivatives of 1,3-diazole (imidazole) exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral properties . Scientists have synthesized and evaluated various imidazole-based compounds for their efficacy against specific diseases, including tuberculosis and malaria.

Antileishmanial Activity

Pyrazole-bearing compounds have shown promise as antileishmanial agents. In recent studies, hydrazine-coupled pyrazoles demonstrated potent activity against Leishmania parasites. These findings highlight the potential of our compound in combating leishmaniasis, a neglected tropical disease .

Antimalarial Properties

Another exciting application lies in the fight against malaria. Certain pyrazole derivatives exhibit significant inhibition effects against Plasmodium berghei, a malaria-causing parasite. Compounds like ours could contribute to antimalarial drug development .

Organic Synthesis

Researchers use 5-amino-pyrazoles as versatile building blocks in organic synthesis. These compounds serve as precursors for creating various functional molecules. Their reactivity and diverse functionalities make them valuable tools for designing novel organic structures .

Herbicidal Activity

While not as extensively studied, pyrazole derivatives have also shown herbicidal properties. Their potential as herbicides warrants further investigation, especially in sustainable agriculture .

Analytical Chemistry

Imidazole-containing compounds can act as ligands in coordination chemistry. Researchers explore their complexation behavior with metal ions, which has applications in analytical techniques and environmental monitoring .

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been found to interact with a broad range of targets These targets include various receptors and enzymes involved in critical biological processes

Mode of Action

Compounds with similar structures often interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, thereby influencing cellular processes .

Biochemical Pathways

Similar compounds have been shown to influence a variety of pathways, including those involved in inflammation, cancer, and infectious diseases . The compound’s effects on these pathways can lead to downstream effects on cell growth, immune response, and other cellular functions.

Result of Action

Similar compounds have been shown to exert a variety of effects, such as inhibiting the growth of certain pathogens and modulating immune response

properties

IUPAC Name |

2,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-10-5-4-6-13(11(10)2)14-7-12-8-15-16(3)9-12/h4-6,8-9,14H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIQWFJGOHVJPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NCC2=CN(N=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dimethyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6574438.png)

![4-({[3-(trifluoromethyl)phenyl]methyl}amino)cyclohexan-1-ol](/img/structure/B6574457.png)

![4-{[(2-bromophenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B6574464.png)

![N-(2,3-dichlorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574469.png)

![N-(2,5-dichlorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574476.png)

![N-cyclohexyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574480.png)

![N-(4-chloro-2-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574481.png)

![ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamido}benzoate](/img/structure/B6574488.png)

![6-{[(pyridin-4-yl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B6574497.png)

![2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6574520.png)